molecular formula C22H20N2O B5343600 (1-methyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol

(1-methyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol

Cat. No. B5343600
M. Wt: 328.4 g/mol
InChI Key: YNVSRVMOTYBHLD-UHFFFAOYSA-N
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Description

(1-methyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol, also known as MBPM, is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of (1-methyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol involves the binding of the compound to metal ions, specifically copper ions. The binding of this compound to copper ions results in a change in the fluorescence properties of the compound, allowing for the detection of copper ions in biological samples.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic to cells and can be used in live-cell imaging studies.

Advantages and Limitations for Lab Experiments

One advantage of (1-methyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol is its selectivity for copper ions, which allows for the detection of copper ions in biological samples with minimal interference from other metal ions. However, the low yield of the synthesis process and the limited information on the biochemical and physiological effects of this compound are limitations for lab experiments.

Future Directions

For (1-methyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol research include the development of new synthesis methods to improve the yield of the compound, the investigation of the biochemical and physiological effects of this compound, and the exploration of its potential applications in other areas of scientific research, such as cancer imaging and drug delivery. Additionally, the development of new fluorescent probes with improved selectivity and sensitivity for metal ion detection is an area of future research.

Synthesis Methods

The synthesis of (1-methyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol involves a multi-step process that starts with the reaction of 4-methylacetophenone with paraformaldehyde to produce 4-methylphenylmethanol. The resulting product is then reacted with 1-methyl-1H-benzimidazole-2-carboxylic acid to produce this compound. The yield of the synthesis process is approximately 40%.

Scientific Research Applications

(1-methyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol has potential applications in scientific research as a fluorescent probe for the detection of metal ions. It has been shown to selectively bind to copper ions and can be used to detect copper ions in biological samples. This compound can also be used as a chromogenic and fluorogenic sensor for the detection of hydrogen sulfide.

properties

IUPAC Name

(1-methylbenzimidazol-2-yl)-(4-methylphenyl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O/c1-16-12-14-18(15-13-16)22(25,17-8-4-3-5-9-17)21-23-19-10-6-7-11-20(19)24(21)2/h3-15,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVSRVMOTYBHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC4=CC=CC=C4N3C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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